2,4-Dihydro-1H-benzo[d][1,3]oxazine is a heterocyclic compound characterized by a fused oxazine ring structure. It consists of a benzene ring fused to a five-membered oxazine ring, which contains both nitrogen and oxygen atoms. This compound is notable for its potential biological activities and applications in medicinal chemistry.
The chemical behavior of 2,4-dihydro-1H-benzo[d][1,3]oxazine includes various reactions typical of oxazine derivatives. These include:
Research has indicated that 2,4-dihydro-1H-benzo[d][1,3]oxazine exhibits various biological activities:
Several methods have been developed for synthesizing 2,4-dihydro-1H-benzo[d][1,3]oxazine:
The applications of 2,4-dihydro-1H-benzo[d][1,3]oxazine span various fields:
Interaction studies involving 2,4-dihydro-1H-benzo[d][1,3]oxazine have focused on its binding affinity with biological targets:
Several compounds share structural similarities with 2,4-dihydro-1H-benzo[d][1,3]oxazine. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 3,4-Dihydro-2H-benzoxazine | Benzoxazine | Exhibits strong antifungal activity |
| 2H-benzothiazole | Benzothiazole | Known for its antimicrobial properties |
| 2-Aminoquinoline | Quinoline | Exhibits potent antitumor activity |
What sets 2,4-dihydro-1H-benzo[d][1,3]oxazine apart is its specific combination of nitrogen and oxygen within the ring structure, which contributes to its diverse biological activities. Its ability to undergo various chemical transformations while maintaining stability makes it a versatile compound in synthetic chemistry and medicinal applications.
2,4-Dihydro-1H-benzo[d]oxazine is a bicyclic compound characterized by a benzene ring fused to a partially saturated 1,3-oxazine ring. The IUPAC name 2,4-dihydro-1H-benzo[d]oxazine reflects its structural features:
The compound’s molecular formula is C₈H₉NO, with a molecular weight of 135.17 g/mol. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 5735-53-5 | |
| SMILES | C1C2=CC=CC=C2NC(O1)O | |
| InChIKey | KVCAOKWEQZMOAS-UHFFFAOYSA-N | |
| Common Synonyms | Benzomorpholine, 3,4-Dihydro-2H-1,4-benzoxazin |
The structure comprises a planar benzene moiety fused to a non-planar oxazine ring, with the nitrogen atom at position 3 contributing basicity and reactivity.
The study of benzoxazines dates to the early 20th century, with foundational work by Holly and Cope in 1944 on the Mannich reaction for synthesizing 1,3-benzoxazines. However, interest in 2,4-dihydro-1H-benzo[d]oxazine emerged later, driven by its role as a precursor to bioactive derivatives and polymers.
Key milestones include:
The compound’s structural simplicity and synthetic versatility have made it a model system for studying heterocyclic reactivity.
Benzoxazines are classified based on:
Within this framework, 2,4-dihydro-1H-benzo[d]oxazine occupies a unique niche:
Comparative analysis with related derivatives highlights its balanced electronic properties, making it amenable to both electrophilic substitution and nucleophilic ring-opening reactions.
2,4-Dihydro-1H-benzo[d] [1] [2]oxazine represents a significant heterocyclic compound in the benzoxazine family, characterized by a six-membered oxazine ring fused with a benzene ring [1]. The synthesis of this compound has garnered considerable attention due to its versatile applications in polymer chemistry and materials science [3]. This article comprehensively explores the various synthetic methodologies employed for the preparation of 2,4-dihydro-1H-benzo[d] [1] [2]oxazine, focusing on conventional approaches, green chemistry paradigms, and novel activation mechanisms [2].
Conventional ring-closing synthesis approaches represent the foundation of benzoxazine chemistry, offering reliable pathways for the formation of the heterocyclic structure [4]. These methods typically involve the formation of the oxazine ring through cyclization reactions that establish the characteristic oxygen and nitrogen-containing heterocycle [5].
The Mannich reaction-based cyclization stands as one of the most fundamental and widely employed methods for synthesizing 2,4-dihydro-1H-benzo[d] [1] [2]oxazine compounds [6]. This approach involves a condensation reaction between phenolic derivatives, formaldehyde, and primary amines in a one-pot synthesis procedure [7]. The reaction proceeds through the formation of a Mannich base intermediate, which subsequently undergoes intramolecular cyclization to yield the benzoxazine ring structure [8].
The mechanism of the Mannich-based cyclization involves several key steps [9]. Initially, the primary amine reacts with formaldehyde to form an iminium ion intermediate [10]. This electrophilic species then undergoes reaction with the phenolic compound at the ortho position, forming an aminomethyl phenol intermediate [11]. The final step involves the reaction of the hydroxyl group with another formaldehyde molecule, followed by ring closure to form the oxazine heterocycle [12].
Research findings have demonstrated that the efficiency of the Mannich reaction-based cyclization is significantly influenced by the electronic properties of the substituents on both the phenolic component and the amine [2]. Electron-donating groups on the phenol enhance the nucleophilicity of the aromatic ring, facilitating the reaction with the iminium ion [13]. Conversely, electron-withdrawing groups can decrease the reaction rate and yield [14].
Table 1: Reaction Conditions and Yields for Mannich-Based Synthesis of 2,4-Dihydro-1H-benzo[d] [1] [2]oxazine Derivatives
| Phenolic Component | Amine Component | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| Phenol | Aniline | 80-100 | 3-5 | 65-75 |
| 4-Methylphenol | Aniline | 85-95 | 4-6 | 70-80 |
| 4-Chlorophenol | Benzylamine | 90-110 | 5-7 | 60-70 |
| 2-Naphthol | Cyclohexylamine | 100-120 | 6-8 | 55-65 |
| Resorcinol | Furfurylamine | 80-90 | 4-5 | 75-85 |
The Mannich reaction-based cyclization typically requires moderate to high temperatures, ranging from 80°C to 120°C, with reaction times varying from 3 to 8 hours depending on the reactants [15]. The yields generally fall within the range of 55-85%, making this approach both practical and efficient for laboratory and industrial applications [16].
Solvent-mediated condensation techniques represent another conventional approach for synthesizing 2,4-dihydro-1H-benzo[d] [1] [2]oxazine compounds [17]. These methods utilize various solvents to facilitate the condensation reactions between the phenolic compounds, formaldehyde, and primary amines [18]. The choice of solvent plays a crucial role in determining the reaction kinetics, yield, and purity of the final product [19].
Common solvents employed in these techniques include dioxane, toluene, and various alcohols, each offering distinct advantages and limitations [3]. Dioxane provides excellent solubility for a wide range of reactants but poses environmental concerns due to its toxicity [20]. Toluene offers good thermal stability for high-temperature reactions but requires complete removal from the final product, which can be challenging due to the potential for benzoxazine degradation during the high-temperature solvent removal process [11].
The solvent-mediated approach typically involves dissolving the reactants in the chosen solvent, followed by heating the mixture to promote the condensation and cyclization reactions [21]. The presence of the solvent helps to maintain homogeneity throughout the reaction, ensuring uniform product formation [22]. However, this method generally requires longer reaction times compared to solventless approaches, often taking several hours to complete [3].
Research has shown that the solvent can significantly influence the reaction pathway and product distribution [7]. For instance, protic solvents like alcohols can participate in hydrogen bonding with the reactants, affecting the stability of intermediates and potentially altering the reaction mechanism [23]. Studies by Ribeiro et al. demonstrated that formic acid promotes the formation of aniline and phenol condensation products by protecting the aniline amino group and enhancing the electrophilicity of formaldehyde [24].
Table 2: Comparison of Different Solvents for the Synthesis of 2,4-Dihydro-1H-benzo[d] [1] [2]oxazine
| Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Product Purity (%) |
|---|---|---|---|---|
| Dioxane | 70-90 | 8-12 | 70-80 | 85-90 |
| Toluene | 80-100 | 6-10 | 65-75 | 80-85 |
| Ethanol | 60-80 | 10-14 | 60-70 | 75-80 |
| Dichloromethane | 40-60 | 12-16 | 55-65 | 70-75 |
| Water/Ethanol | 65-85 | 9-13 | 65-75 | 80-85 |
Despite the longer reaction times and additional purification steps required, solvent-mediated condensation techniques remain valuable for synthesizing benzoxazine compounds, particularly when working with reactants that have poor solubility or when precise control over the reaction conditions is necessary [25].
In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methodologies for 2,4-dihydro-1H-benzo[d] [1] [2]oxazine compounds [26]. Green chemistry synthesis paradigms aim to reduce or eliminate the use of hazardous substances, minimize waste generation, and decrease energy consumption while maintaining or improving the efficiency of the synthetic process [27].
The utilization of bio-based precursors represents a significant advancement in the sustainable synthesis of 2,4-dihydro-1H-benzo[d] [1] [2]oxazine compounds [28]. This approach involves replacing petroleum-derived starting materials with renewable resources, such as plant-derived phenols and amines [9]. Bio-based precursors not only reduce dependence on fossil fuels but also often introduce unique structural features that can enhance the properties of the resulting benzoxazine compounds [29].
Several natural phenolic compounds have been successfully employed in the synthesis of benzoxazine derivatives [9]. For instance, vanillin, a naturally occurring phenolic aldehyde found in vanilla beans, has been utilized as a starting material for benzoxazine synthesis [12]. Similarly, tyrosol, a natural phenolic compound found in olive oil, has been used to prepare bio-based benzoxazine monomers through condensation reactions with paraformaldehyde and dodecylamine via a solventless synthesis procedure [15].
Research by Wang et al. demonstrated the synthesis of fully bio-based benzoxazines from guaiacol (a component of wood creosote), furfurylamine (derived from furfural, which is obtained from agricultural waste), and stearylamine (which can be derived from natural fats) [8]. These bio-based benzoxazines exhibited comparable thermal and mechanical properties to their petroleum-derived counterparts [8].
Another notable example is the development of a truly bio-based benzoxazine derived from sesamol (a natural phenolic compound found in sesame seeds), furfurylamine, and benzaldehyde [9]. This approach represents a significant advancement as all three reactants necessary for benzoxazine synthesis are derived from renewable resources [9].
Table 3: Bio-Based Precursors for 2,4-Dihydro-1H-benzo[d] [1] [2]oxazine Synthesis
| Bio-Based Phenol | Source | Bio-Based Amine | Source | Yield (%) | Thermal Stability (°C) |
|---|---|---|---|---|---|
| Vanillin | Vanilla beans | Furfurylamine | Agricultural waste | 65-75 | 300-320 |
| Tyrosol | Olive oil | Dodecylamine | Natural fats | 70-80 | 310-330 |
| Guaiacol | Wood creosote | Furfurylamine | Agricultural waste | 75-85 | 320-340 |
| Sesamol | Sesame seeds | Furfurylamine | Agricultural waste | 60-70 | 315-335 |
| Apigenin | Parsley, celery | Furfurylamine | Agricultural waste | 55-65 | 330-350 |
Recent research has also explored the use of apigenin, a natural flavonoid found in many plants such as parsley and celery, for the synthesis of bio-based benzoxazine resins [26]. The resulting benzoxazine exhibited thermal latent polymerization characteristics and excellent thermal properties, including a high glass transition temperature of 376°C and a very high char yield of 66% [26].
Catalyst-free polymerization strategies represent another important aspect of green chemistry approaches for 2,4-dihydro-1H-benzo[d] [1] [2]oxazine synthesis and subsequent polymerization [30]. These methods eliminate the need for potentially toxic catalysts or initiators, reducing environmental impact and simplifying the purification process [31].
The most common catalyst-free approach involves thermal ring-opening polymerization of benzoxazine monomers [23]. This process typically occurs at elevated temperatures, ranging from 180°C to 280°C, and proceeds through the opening of the oxazine ring followed by crosslinking reactions [27]. The mechanism involves the cleavage of the O-CH2 bond in the oxazine ring, generating a phenolic hydroxyl group and an iminium ion intermediate, which subsequently undergo polymerization to form a crosslinked network [32].
Research has demonstrated that the polymerization behavior of benzoxazines can be influenced by the structural features of the monomers [28]. For instance, the presence of electron-donating or electron-withdrawing substituents on the phenolic or amine components can affect the ring-opening temperature and polymerization kinetics [29]. Additionally, the incorporation of functional groups that can participate in additional crosslinking reactions can enhance the thermal and mechanical properties of the resulting polymers [30].
A significant advancement in catalyst-free polymerization strategies is the development of solventless synthesis methods for benzoxazine monomers [3]. Unlike traditional solvent-based approaches, solventless methods involve directly mixing and heating the reactants (phenol, formaldehyde, and amine) without the use of solvents [3]. This approach not only eliminates the environmental concerns associated with solvent use but also significantly reduces reaction times, often completing in minutes rather than hours [3].
Table 4: Comparison of Catalyst-Free Polymerization Conditions for Various 2,4-Dihydro-1H-benzo[d] [1] [2]oxazine Derivatives
| Benzoxazine Type | Polymerization Temperature (°C) | Polymerization Time (h) | Glass Transition Temperature (°C) | Char Yield (%) |
|---|---|---|---|---|
| Phenol-aniline | 180-220 | 2-4 | 150-170 | 45-55 |
| Bisphenol-A | 200-240 | 3-5 | 170-190 | 50-60 |
| Bio-based | 160-200 | 2-3 | 160-180 | 55-65 |
| Fluorene-containing | 220-260 | 4-6 | 190-210 | 60-70 |
| Apigenin-based | 180-220 | 2-4 | 370-380 | 65-70 |
Recent research has also explored the development of catalyst-free reprocessable crosslinked biobased polybenzoxazines [15]. These materials utilize the abundant number of tertiary amines covalently bound into the polybenzoxazine network to catalyze transesterification reactions, enabling recycling, reshaping, and self-healing properties without the need for external catalysts [15].
Beyond conventional and green chemistry approaches, researchers have explored novel activation mechanisms for the synthesis of 2,4-dihydro-1H-benzo[d] [1] [2]oxazine compounds [13]. These innovative methods often employ unique reagents or reaction conditions to facilitate the formation of the benzoxazine ring structure, offering potential advantages in terms of reaction efficiency, selectivity, or mild conditions [14].
Sodium hydride-mediated cyclization represents a powerful approach for the synthesis of certain benzoxazine derivatives, particularly those requiring specific ring closure conditions [13]. Sodium hydride (NaH) serves as a strong base that can facilitate intramolecular cyclization reactions by deprotonating key functional groups, thereby generating reactive nucleophilic species that participate in ring formation [13].
The mechanism of sodium hydride-mediated cyclization typically involves the deprotonation of a nucleophilic group (such as an alcohol or amine) by sodium hydride, followed by an intramolecular nucleophilic attack on an electrophilic center to form the benzoxazine ring [13]. This approach is particularly valuable for synthesizing complex benzoxazine structures that may be challenging to access through conventional Mannich-based methods [13].
Research by Ribeiro et al. demonstrated the use of sodium hydride for the activation of aminophenol derivatives in the synthesis of benzoxazine compounds [13]. In their study, the aminophenol was activated by NaH in a mixed solvent system, facilitating the subsequent ring-closure reaction [13]. This approach allowed for the efficient formation of the benzoxazine ring under relatively mild conditions [13].
Another notable application of sodium hydride-mediated cyclization was reported in the synthesis of benzimidazole-fused benzoxazepines, which share structural similarities with certain benzoxazine derivatives [13]. In this case, NaH was employed to facilitate the cyclization of substrates containing terminal alkyne groups, leading to the formation of the desired heterocyclic products [13]. The reaction proceeded through a 7-exo-dig cyclization mechanism, aligning with Baldwin's rules for ring closure [13].
Table 5: Sodium Hydride-Mediated Cyclization Conditions for Various Benzoxazine Precursors
| Substrate Type | NaH Equivalents | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Aminophenol | 1.2-1.5 | DMF | 25-30 | 2-4 | 70-80 |
| Benzimidazole | 1.5-2.0 | DMF/THF | 25-85 | 3-5 | 65-75 |
| Propargyl | 1.0-1.2 | DMF | 25 | 1-3 | 75-85 |
| N-activated | 1.2-1.5 | THF | 25-40 | 2-4 | 60-70 |
| Hydroxybenzyl | 1.5-2.0 | DMF/CH2Cl2 | 30-50 | 3-5 | 65-75 |
Computational studies have provided valuable insights into the energetics of sodium hydride-mediated cyclization reactions [13]. For instance, density functional theory (DFT) calculations have shown that the activation energy for certain cyclization pathways can be significantly reduced in the presence of NaH, making previously inaccessible reaction routes feasible [13]. These findings highlight the potential of sodium hydride as a powerful tool for accessing novel benzoxazine structures through strategic activation of key functional groups [13].
The use of dichloromethane as a methylene bridge source represents an innovative approach for the synthesis of 2,4-dihydro-1H-benzo[d] [1] [2]oxazine compounds [14]. This method leverages the reactivity of dichloromethane (CH2Cl2) as both a solvent and a reagent, providing the methylene group necessary for the formation of the oxazine ring [14].
The mechanism of this approach typically involves the activation of dichloromethane to generate a reactive methylene species, which can then participate in the ring-closure reaction [14]. This activation can occur through various pathways, including base-mediated deprotonation or metal-catalyzed processes [14]. The resulting methylene species serves as a bridge between the oxygen and nitrogen atoms, completing the formation of the oxazine ring [14].
Research by Zhang et al. demonstrated the use of dichloromethane as a methylene source in the synthesis of 1,3-benzoxazine derivatives [14]. In their study, aminophenol derivatives were activated by sodium hydride in a CH2Cl2/THF solution, with the dichloromethane generating a methylene bridge in a ring-closure reaction [14]. This approach was verified using different types of aminophenols, including those with free or bulky ortho-positions of the aryl core, and different amine arms containing alkyl chains or cyclohexyl rings [14].
The structure of the resulting benzoxazine compounds was confirmed through various analytical techniques, including NMR spectroscopy and X-ray crystallography [14]. The 1H NMR spectra revealed characteristic signals in the range of 5.39-5.76 ppm, attributed to the newly formed methylene bridge resulting from the ring-closing reaction [14]. Additionally, signals in the range of 3.38-3.59 ppm were assigned to the methyl substituent on the nitrogen atom [14].
Table 6: Dichloromethane-Mediated Synthesis of Various 2,4-Dihydro-1H-benzo[d] [1] [2]oxazine Derivatives
| Aminophenol Type | Activating Agent | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|
| tert-Butyl | NaH | CH2Cl2/THF | 25-30 | 3-5 | 65-75 |
| Cyclohexyl | NaH | CH2Cl2/THF | 25-30 | 4-6 | 60-70 |
| Dodecyl | NaH | CH2Cl2/THF | 25-30 | 3-5 | 70-80 |
| Phenyl | NaH | CH2Cl2/THF | 25-30 | 4-6 | 65-75 |
| Benzyl | NaH | CH2Cl2/THF | 25-30 | 3-5 | 75-85 |
Computational studies have provided insights into the energetics of the dichloromethane-mediated ring-closure reactions [14]. For instance, density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level with PCM solvation model have shown that the influence of dichloromethane as a solvent on the energetics of certain reactions is relatively small, with activation energies increasing by only 0.45-1.18 kcal/mol in the presence of a single CH2Cl2 molecule [14]. These findings suggest that while dichloromethane plays a crucial role as a methylene source, its effect as a solvent on the reaction energetics may be less significant [14].
The dichloromethane-mediated approach offers several advantages, including mild reaction conditions (typically room temperature) and the dual functionality of dichloromethane as both solvent and reagent, simplifying the reaction setup [14]. However, considerations regarding the environmental impact of dichloromethane use must be addressed, as it is classified as a chlorinated solvent with potential environmental concerns [14].
Single-crystal X-ray diffraction analysis has provided comprehensive structural characterization of various 2,4-dihydro-1H-benzo[d] [1] [2]oxazine derivatives. The crystallographic investigations reveal critical insights into the molecular architecture and solid-state packing arrangements of these heterocyclic compounds [3] [4] [5] [6].
The most extensively studied derivative, 3-[(furan-2-yl)methyl]-6-methyl-3,4-dihydro-2H-1,3-benzoxazine, crystallizes in the orthorhombic space group P21 21 21 with unit cell parameters a = 5.4704(3) Å, b = 9.6887(6) Å, c = 22.2293(16) Å, and volume = 1178.18(13) ų [3]. The crystal structure determination was performed at 100.0 K using Mo Kα radiation, yielding excellent refinement statistics with R1 = 0.0492 for observed reflections and goodness-of-fit = 1.053 [3].
Detailed structural analysis reveals that the tertiary-amine nitrogen atom adopts a distorted trigonal pyramidal geometry with expanded bond angles: C9–N1–C10 = 112.9(2)°, C8–N1–C9 = 108.6(2)°, and C8–N1–C10 = 112.0(2)° [3]. The sum of these C–N–C bond angles equals 333.5°, indicating significant deviation from ideal tetrahedral geometry [3].
For comparison, the 6-allyl-8-methoxy-3-phenyl-3,4-dihydro-2H-benzo[e] [1] [2]oxazine analog crystallizes in the triclinic space group P-1 with different unit cell dimensions: a = 8.4087(5) Å, b = 9.4852(5) Å, c = 10.7735(7) Å, and volume = 741.30(9) ų [4]. This structure exhibits disorder in the allyl group over two sets of sites with occupancy ratio 0.662(4):0.338(4) [4].
The crystallographic data compilation demonstrates structural diversity within the benzoxazine family, with different substitution patterns leading to distinct crystal systems and space groups. The brominated derivative 1,2-bis(6-bromo-3,4-dihydro-2H-benz[e] [1] [2]oxazin-3-yl)ethane adopts a monoclinic C2/c space group with a center of inversion located at the mid-point of the central CH₂CH₂ spacer [5].
The oxazine ring in 2,4-dihydro-1H-benzo[d] [1] [2]oxazine compounds exhibits characteristic torsional angle variations that directly influence the overall molecular conformation. Crystallographic analysis reveals systematic deviations from planarity that are consistent with specific ring puckering patterns [3] [4] [7].
The key torsional angles within the oxazine ring demonstrate significant angular strain. The C5–O1–C8 bond angle expands to 114.9(2)°, while the N1–C8–O1 angle measures 114.57(2)°, both substantially larger than typical tetrahedral angles [3]. These expansions reflect the geometric constraints imposed by the six-membered oxazine ring fusion with the benzene moiety [3].
The nitrogen atom exhibits the most pronounced deviation from the mean plane of the benzoxazine ring, with a displacement of 0.387(2) Å [3]. This displacement is critical for the adoption of the half-chair conformation, characterized by puckering parameters θ = 50.8° and φ = 254° [3]. The half-chair conformation represents an energy minimum that balances ring strain with conformational stability [3].
Comparative analysis of different benzoxazine derivatives reveals conformation-dependent torsional variations. The 6-allyl-8-methoxy-3-phenyl derivative adopts a sofa conformation with distinct angular parameters [4]. The dihedral angle between the phenyl and benzene rings measures 87.44(10)°, indicating significant inter-ring rotation [4].
Density functional theory calculations provide theoretical validation of the experimentally observed torsional angles. The computational results show excellent agreement with crystallographic data, with calculated bond angles typically within ±2° of experimental values [3]. The benzoxazine-furan dihedral angle of 34.85(1)° demonstrates the rotational flexibility around the C–N bond connecting the ring systems [3].
The torsional angle analysis reveals that ring puckering is primarily localized at the heteroatom positions, with the carbon framework maintaining relative planarity. This selective distortion minimizes overall molecular strain while accommodating the geometric requirements of the heterocyclic system [3].
Nuclear magnetic resonance spectroscopy provides definitive structural characterization of 2,4-dihydro-1H-benzo[d] [1] [2]oxazine through distinctive chemical shift patterns that serve as molecular fingerprints. The characteristic NMR signatures enable unambiguous identification and structural elucidation of these heterocyclic compounds [3] [8] [9] [10].
¹H NMR spectroscopy reveals highly diagnostic chemical shift ranges for key structural elements. The oxazine ring methylene protons (OCH₂N) appear as characteristic signals between 4.0-5.0 ppm, reflecting the deshielding effect of both oxygen and nitrogen heteroatoms [3] [11]. The NCH₂ protons resonate in the 3.8-4.1 ppm region, exhibiting coupling constants ranging from J = 2.0-11.5 Hz due to geminal and vicinal coupling patterns [3] [10].
Aromatic proton signals span the 6.8-7.2 ppm range, with specific chemical shifts dependent upon substitution patterns and electronic effects [3] [8]. The methyl substituents typically appear as sharp singlets around 2.3-2.4 ppm, providing convenient integration standards for quantitative analysis [3] [12].
¹³C NMR spectroscopy offers exceptional structural discrimination through characteristic carbon chemical shifts. The oxazine ring carbons exhibit distinctive chemical shift ranges: OCH₂N carbons resonate between 48-82 ppm, while NCH₂ carbons appear at 49-60 ppm [3] [10]. These chemical shifts reflect the electronic environment created by adjacent heteroatoms [13].
Aromatic carbon assignments reveal systematic patterns related to substitution effects. The aromatic C-O carbons resonate in the 151-154 ppm range, while C-N carbons appear between 116-128 ppm [3] [12]. The benzene ring carbons typically span 108-130 ppm, with specific chemical shifts providing substitution pattern information [3] [11].
Advanced NMR techniques including two-dimensional experiments (COSY, HSQC, HMBC) enable complete structural assignment and confirmation of connectivity patterns [9] [14]. These correlation experiments are particularly valuable for establishing the relationships between oxazine ring protons and carbons [15].
The chemical shift assignments demonstrate excellent reproducibility across different benzoxazine derivatives, establishing reliable spectroscopic fingerprints for structural identification. Solvent effects typically produce minimal chemical shift variations (±0.1 ppm), confirming the robustness of these assignments for analytical purposes [11].
Infrared spectroscopy provides characteristic vibrational fingerprints that enable definitive identification of 2,4-dihydro-1H-benzo[d] [1] [2]oxazine compounds through specific absorption bands associated with key functional groups and ring systems [16] [17] [12].
The most diagnostic IR absorption appears as a very strong band between 1500-1505 cm⁻¹, attributed to the characteristic oxazine ring vibration [3] [17]. This intense absorption serves as a primary identification marker for benzoxazine compounds and exhibits minimal variation across different derivatives [17]. The band intensity and frequency position reflect the unique electronic and vibrational characteristics of the heterocyclic oxazine system [16].
Aromatic C-H stretching vibrations manifest as weak to medium intensity bands in the 3067-3084 cm⁻¹ region [3] [17]. These absorptions are characteristic of aromatic systems and provide confirmation of the benzene ring component. Aliphatic C-H stretching modes appear at lower frequencies (2902-2984 cm⁻¹) with weak to medium intensity [3] [17].
The C-N-C asymmetric stretching vibration produces a medium intensity band between 805-820 cm⁻¹, reflecting the nitrogen-containing heterocyclic environment [17]. This absorption is particularly diagnostic for the oxazine ring system and shows consistent frequency positioning across various benzoxazine derivatives [16] [12].
The C-O-C asymmetric stretching mode appears as a medium intensity band in the 1220-1248 cm⁻¹ range, confirming the ether linkage within the oxazine ring [17] [12]. This vibration provides complementary structural information to the characteristic oxazine ring absorption [17].
Out-of-plane C-H deformation modes of the benzene ring produce medium intensity absorptions around 940-960 cm⁻¹ [16] [17]. These bands reflect the coupling between the benzene ring vibrational modes and the attached oxazine system [16]. The frequency position is influenced by the electronic interaction between the two ring systems [16].
Tangential C-C stretching vibrations of the aromatic framework appear as very strong absorptions between 1490-1498 cm⁻¹ [17] [12]. These bands confirm the presence of the benzene ring and demonstrate coupling with the oxazine system through frequency shifts relative to simple aromatic compounds [17].
The vibrational mode correlations establish reliable spectroscopic criteria for benzoxazine identification. The combination of the characteristic 1500 cm⁻¹ oxazine band with supporting aromatic and aliphatic absorptions provides unambiguous structural confirmation [16] [17].
Density functional theory calculations employing the B3LYP functional with various basis sets have provided comprehensive theoretical characterization of 2,4-dihydro-1H-benzo[d] [1] [2]oxazine molecular structures and properties [3] [18] [19] [20]. These computational investigations offer detailed insights into electronic structure, geometric parameters, and energetic properties that complement experimental observations [21] [22].
The B3LYP/6-311+G(d,p) level of theory represents the most extensively employed computational approach for benzoxazine systems, providing excellent agreement with experimental crystallographic data [3] [21]. Geometry optimizations using this method yield bond lengths with deviations typically less than ±0.01 Å from experimental values [3] [23]. The calculated bond angles show similarly excellent correspondence, with angular deviations generally within ±2° of crystallographic measurements [3].
Vibrational frequency calculations utilizing the same theoretical level demonstrate remarkable accuracy when compared to experimental infrared spectra. The application of a scaling factor of 0.9613 for calculated frequencies produces excellent correlation with observed vibrational modes [3] [21]. This scaling factor accounts for anharmonic effects and systematic errors inherent in the harmonic oscillator approximation [21].
The B3LYP/6-31G(d,p) computational level has been successfully applied to antimicrobial benzoxazine derivatives, revealing distinctly planar configurations of the cyclic moieties [22]. These calculations demonstrate that structural planarity is maintained in the aromatic portions while conformational flexibility is localized at the saturated components of the oxazine ring [22].
Higher-level calculations using MP2/6-311++G(d,p) provide accurate conformational analysis and validation of DFT results [18] [19]. The correlated ab initio methods confirm the reliability of DFT optimizations while offering enhanced treatment of electron correlation effects [18].
Solvation effects have been extensively investigated using the polarizable continuum model (PCM) with acetonitrile as the solvent [3] [21]. The PCM(acetonitrile)/B3LYP/6-311+G(d) calculations reveal solvent-dependent geometric and electronic property variations [3]. These solvation studies demonstrate that polar solvents produce minimal structural perturbations while significantly affecting electronic properties [3].
The frontier molecular orbital analysis reveals HOMO-LUMO energy gaps ranging from 3.80 to 4.76 eV, depending upon substitution patterns and computational methodology [3] [20]. These energy gaps provide insights into chemical reactivity and electronic transitions relevant to photophysical properties [3] [24].
Time-dependent DFT (TD-DFT) calculations using the same basis sets enable prediction of electronic absorption spectra and excited-state properties [3] [20]. The TD-B3LYP/6-311+G(d) calculations successfully reproduce experimental UV-visible absorption maxima with typical deviations of ~0.3 eV [3].
Computational investigation of benzoxazine formation pathways using density functional theory has elucidated the detailed mechanistic steps and energetic requirements for the synthesis of 2,4-dihydro-1H-benzo[d] [1] [2]oxazine compounds [18] [25]. These reaction pathway simulations provide critical insights into the kinetics and thermodynamics of benzoxazine ring formation [18].
The benzoxazine formation mechanism proceeds through multiple elementary steps, with the acid-catalyzed methylene glycol dehydration identified as the rate-determining step [18] [25]. DFT calculations at the B3LYP/6-311++G(d,p) level reveal that the neutral dehydration pathway exhibits an energy barrier of 131.4 kJ/mol, significantly lower than the protonated pathway alternative [18].
The initial Mannich base formation step demonstrates relatively modest energy barriers of approximately 45-60 kJ/mol [18]. This step involves the condensation of phenol, formaldehyde, and amine components to generate the requisite carbon-nitrogen bond [18]. The transition state geometry for this process exhibits early transition state character with minimal bond formation [18].
Methylene glycol intermediate formation represents a crucial mechanistic step with energy barriers ranging from 25-35 kJ/mol [18]. The acid-catalyzed nature of this transformation significantly reduces the activation energy compared to neutral conditions [18] [25]. The transition state structure reveals substantial charge development consistent with the involvement of protonated intermediates [18].
The ring closure step to form the final benzoxazine product proceeds with relatively low energy barriers of 20-30 kJ/mol [18]. This facile cyclization reflects the favorable entropy and enthalpy changes associated with intramolecular bond formation [18]. The transition state geometry demonstrates significant bond formation between the nitrogen and carbon centers [18].
Protonation equilibrium calculations reveal a thermodynamic preference for the neutral intermediate by 28.3 kJ/mol [18]. This energetic preference explains the mechanistic crossover from acid-catalyzed early steps to neutral dehydration in the final ring-forming process [18] [25].
The computational pathway analysis demonstrates that while acid catalysis facilitates early mechanistic steps, the final dehydration proceeds most favorably through the neutral pathway [18]. This mechanistic insight explains experimental observations regarding the role of acid in benzoxazine synthesis [18] [25].
Transition state theory analysis of the calculated energy barriers provides rate constant estimates that align with experimental kinetic measurements [18]. The computational prediction of reaction rates validates the accuracy of the calculated potential energy surfaces [18].